4-(EtoxiMetil)Piperidin-4-ol

Descripción general

Descripción

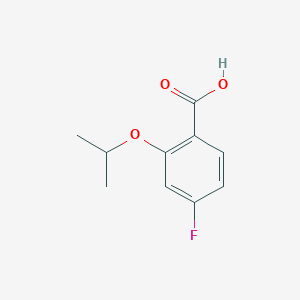

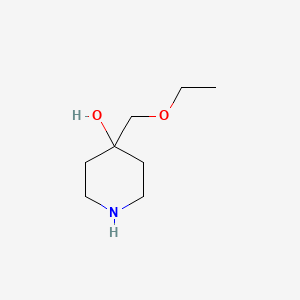

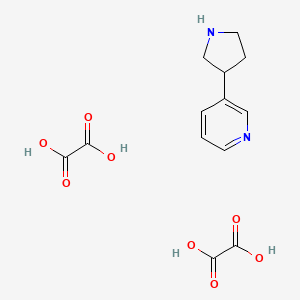

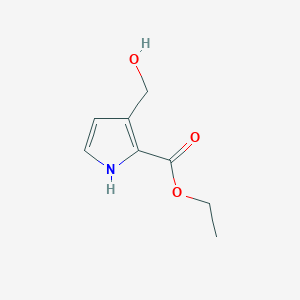

4-(Ethoxymethyl)piperidin-4-OL is an organic compound consisting of a piperidine ring with an ethoxymethyl group and a hydroxyl group attached to it. It has a molecular weight of 159.23 and is typically stored in a refrigerator . The compound is usually in oil form .

Synthesis Analysis

A series of novel piperidin-4-ol derivatives, including 4-(Ethoxymethyl)piperidin-4-OL, were designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .Molecular Structure Analysis

The molecular structure of 4-(Ethoxymethyl)piperidin-4-OL is characterized by a piperidine ring with an ethoxymethyl group and a hydroxyl group attached to it. The InChI code for the hydrochloride version of the compound is 1S/C8H17NO2.ClH/c1-2-11-7-8(10)3-5-9-6-4-8;/h9-10H,2-7H2,1H3;1H .Physical And Chemical Properties Analysis

4-(Ethoxymethyl)piperidin-4-OL has a molecular weight of 159.23 . It is typically stored in a refrigerator and is usually in oil form .Aplicaciones Científicas De Investigación

Aplicaciones Farmacológicas en el Diseño de Medicamentos

4-(EtoxiMetil)Piperidin-4-ol: los derivados son significativos en la industria farmacéutica, particularmente en el diseño de medicamentos. Las estructuras de piperidina están presentes en más de veinte clases de productos farmacéuticos, incluidas las alcaloidas . La versatilidad de los derivados de piperidina permite el desarrollo de una amplia gama de compuestos farmacológicamente activos.

Síntesis de Compuestos para el Tratamiento del VIH

Se ha sintetizado y evaluado una serie de derivados de piperidin-4-ol, incluido This compound, para su potencial en el tratamiento del VIH . Estos compuestos han mostrado ser prometedores como antagonistas de CCR5, que son cruciales en el proceso de entrada del VIH-1 en las células.

Desarrollo de Agentes Anticoagulantes

Los derivados de piperidina se han explorado por sus efectos anticoagulantes. Derivados específicos han mostrado una fuerte inhibición del factor IIa, lo que indica un potencial como agentes anticoagulantes .

Síntesis Química y Química Orgánica

En química orgánica, This compound sirve como un bloque de construcción para sintetizar varios derivados de piperidina. Estos derivados se utilizan luego para crear piperidinas sustituidas, spiropiperidinas, piperidinas condensadas y piperidinonas, que son importantes en la síntesis química .

Actividad Biológica y Construcción de Fármacos

El núcleo de piperidina es un elemento común en la estructura de muchos medicamentos. La síntesis de derivados de This compound contribuye a la construcción de medicamentos con una actividad biológica significativa .

Descubrimiento y Evaluación de Medicamentos Potenciales

Los recientes avances en el descubrimiento y la evaluación biológica de posibles medicamentos a menudo involucran unidades de piperidina. This compound desempeña un papel en el desarrollo de nuevos compuestos con posibles aplicaciones farmacológicas .

Papel en las Reacciones Multicomponentes

Los derivados de piperidina, incluido This compound, se utilizan en reacciones multicomponentes (MCR). Las MCR son valiosas en la síntesis orgánica para construir moléculas complejas de manera eficiente .

Contribución a la Química Física y la Física Química

El estudio de los derivados de piperidina se extiende a la química física y la física química, donde contribuyen a comprender las interacciones moleculares y los mecanismos de reacción .

Mecanismo De Acción

Target of Action

The primary target of 4-(Ethoxymethyl)piperidin-4-OL is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

4-(Ethoxymethyl)piperidin-4-OL interacts with the CCR5 receptor, acting as an antagonist . The compound contains a basic nitrogen atom, which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction . This interaction inhibits the binding of HIV-1, thereby preventing the virus from entering the cell .

Biochemical Pathways

The antagonistic action of 4-(Ethoxymethyl)piperidin-4-OL on the CCR5 receptor affects the HIV-1 entry pathway . By blocking this receptor, the compound prevents the virus from entering the cell, thereby inhibiting the progression of the infection .

Pharmacokinetics

The compound’s molecular weight (15923) and its oil-like physical form suggest that it may have good bioavailability .

Result of Action

The primary result of 4-(Ethoxymethyl)piperidin-4-OL’s action is the prevention of HIV-1 entry into cells . By acting as a CCR5 antagonist, the compound inhibits the virus’s ability to infect cells, potentially slowing the progression of the disease .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing vapors, mist, or gas, and ensuring adequate ventilation .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

4-(Ethoxymethyl)piperidin-4-OL plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the chemokine receptor CCR5, a G-protein coupled receptor involved in the entry process of HIV-1 . The interaction between 4-(Ethoxymethyl)piperidin-4-OL and CCR5 is characterized by a strong salt-bridge interaction, which is crucial for its antagonistic activity against the receptor.

Cellular Effects

The effects of 4-(Ethoxymethyl)piperidin-4-OL on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-(Ethoxymethyl)piperidin-4-OL has been evaluated for its potential to inhibit HIV-1 infection by blocking the CCR5 receptor . This blockade prevents the virus from entering the cells, thereby inhibiting its replication and spread.

Molecular Mechanism

At the molecular level, 4-(Ethoxymethyl)piperidin-4-OL exerts its effects through specific binding interactions with biomolecules. It acts as an antagonist to the CCR5 receptor by forming a strong salt-bridge interaction with the receptor’s binding site . This interaction inhibits the receptor’s function, preventing HIV-1 from binding and entering the host cells. Additionally, 4-(Ethoxymethyl)piperidin-4-OL may influence gene expression by modulating the activity of transcription factors involved in the immune response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Ethoxymethyl)piperidin-4-OL have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(Ethoxymethyl)piperidin-4-OL remains stable under specific storage conditions, such as refrigeration . Its stability may decrease over extended periods, leading to potential degradation and reduced efficacy.

Dosage Effects in Animal Models

The effects of 4-(Ethoxymethyl)piperidin-4-OL vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits the CCR5 receptor . At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney function. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Transport and Distribution

The transport and distribution of 4-(Ethoxymethyl)piperidin-4-OL within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues. For instance, the compound may be transported across cell membranes via active transport mechanisms, ensuring its effective delivery to the site of action .

Propiedades

IUPAC Name |

4-(ethoxymethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-2-11-7-8(10)3-5-9-6-4-8/h9-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYUNRCPFHHFFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1(CCNCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one](/img/structure/B1404016.png)

![6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine](/img/structure/B1404020.png)

![Spiro[3.5]nonan-7-OL](/img/structure/B1404022.png)

![6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride](/img/structure/B1404024.png)

![Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate](/img/structure/B1404028.png)

![6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B1404033.png)